N-Acetyl-D-leucine

Pharmacokinetics Enantiomer differentiation Oral bioavailability

N-Acetyl-D-leucine (CAS: 19764-30-8, C8H15NO3, MW: 173.21 g/mol) is the N-acetylated D-enantiomer of the branched-chain amino acid leucine. This chiral amino acid derivative is a white to off-white crystalline solid with a melting point typically reported between 176–186°C and specific optical rotation [α]20/D of approximately +20° to +25° (c=5, EtOH).

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 19764-30-8
Cat. No. B556442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-leucine
CAS19764-30-8
SynonymsN-Acetyl-D-leucine; 19764-30-8; N-Acethy-D-leucine; Ac-D-Leu-OH; D-leucine,N-acetyl-; (R)-2-acetamido-4-methylpentanoicacid; UNII-91WU82GA22; 91WU82GA22; MFCD00066069; NCGC00094935-01; Acetylleucine,D-; N-Acetyl-R-leucine; PubChem6386; Acetylleucine,(R)-; N-acetyl-(D)-leucine; 2,N-Acetyl-D-leucine; AC1LOJL2; Leucine,N-acetyl-,D-; KSC174Q4J; A0876_SIGMA; SCHEMBL714003; CHEMBL174357; CTK0H4844; N-Acetyl-D-leucineAc-D-Leu-OH; MolPort-002-893-878
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
InChIKeyWXNXCEHXYPACJF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Acetyl-D-leucine (CAS: 19764-30-8): Procurement-Grade Chiral Amino Acid Derivative for Pharmacological and Enzymatic Differentiation Studies


N-Acetyl-D-leucine (CAS: 19764-30-8, C8H15NO3, MW: 173.21 g/mol) is the N-acetylated D-enantiomer of the branched-chain amino acid leucine. This chiral amino acid derivative is a white to off-white crystalline solid [1] with a melting point typically reported between 176–186°C and specific optical rotation [α]20/D of approximately +20° to +25° (c=5, EtOH) [2]. In solution, it is moderately soluble in water (~10 g/L at 25°C) and polar organic solvents such as ethanol and methanol . As a D-isomer, it is not recognized by endogenous mammalian amino acid transporters (e.g., LAT1) used by its L-enantiomer counterpart; instead, it is primarily taken up via monocarboxylate transporter 1 (MCT1) [3] and serves as a specific substrate and competitive inhibitor for various membrane transporters and bacterial D-aminoacylases , making it a valuable tool for mechanistic, pharmacological, and enzymological investigations.

Why N-Acetyl-L-leucine or Racemic N-Acetyl-DL-leucine Cannot Replace N-Acetyl-D-leucine in Critical Experimental and Pharmacological Contexts


The substitution of N-Acetyl-D-leucine with its L-enantiomer or racemic mixture is precluded by stark, enantiomer-specific differences in transporter kinetics, metabolic fate, and pharmacological activity. While N-acetyl-L-leucine (and the racemate) acts as a prodrug for L-leucine and demonstrates therapeutic efficacy in vestibular and lysosomal storage disorders, N-Acetyl-D-leucine exhibits a distinct and often opposite functional profile. Critically, the D-enantiomer is not a substrate for L-type amino acid transporter 1 (LAT1), the primary route for cellular uptake of L-leucine and N-acetyl-L-leucine in the CNS [1]. Instead, it relies on the lower-affinity monocarboxylate transporter 1 (MCT1) [2] and acts as a potent inhibitor of the peptide transporter PepT1 (IC50 = 0.74 mM) , a property not shared by the L-isomer. Furthermore, unlike N-acetyl-L-leucine, N-Acetyl-D-leucine is not metabolized to D-leucine in mammalian systems [3] and, in animal models, fails to replicate the therapeutic effects of the L-enantiomer [4]. These non-interchangeable properties mandate the use of pure N-Acetyl-D-leucine for studies requiring D-enantiomer-specific inhibition, transport modulation, or enzymology.

Quantitative Differentiators of N-Acetyl-D-leucine: A Head-to-Head Evidence Guide for Scientific Selection


Pharmacokinetic Disparity: N-Acetyl-D-leucine Exhibits 25-Fold Lower Oral Cmax than N-Acetyl-L-leucine

When administered orally as a racemic mixture (N-acetyl-DL-leucine, 100 mg/kg) in mice, N-Acetyl-D-leucine demonstrated a dramatically lower peak plasma concentration (Cmax) of 86,100 ng/mL compared to 3,410 ng/mL for N-acetyl-L-leucine [1]. This represents a 25-fold lower Cmax for the D-enantiomer. When pure N-acetyl-L-leucine was administered alone, its Cmax was 16,800 ng/mL, while the D-enantiomer (detected only as a trace) was 436 ng/mL, a 38.5-fold difference [2]. The area under the curve (AUC0-last) similarly differed, with the D-enantiomer showing an AUC of 57,800 h×ng/mL versus 2,560 h×ng/mL for the L-enantiomer when co-administered, a 22.6-fold difference [1]. This demonstrates that N-Acetyl-D-leucine exhibits significantly lower systemic exposure in vivo.

Pharmacokinetics Enantiomer differentiation Oral bioavailability

MCT1 Transporter Kinetics: N-Acetyl-D-leucine is a Substrate and Inhibitor with Comparable Affinity to the L-Enantiomer

Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter 1 (MCT1). Concentration-response curves demonstrate that N-Acetyl-D-leucine is a substrate for MCT1 with a Michaelis-Menten constant (Km) of 1.0 mM [1]. For comparison, N-acetyl-L-leucine exhibits a similar Km of 1.1 mM [2]. Furthermore, N-Acetyl-D-leucine acts as an inhibitor of MCT1-mediated uptake, with an IC50 of 11 mM . These values indicate that the D-enantiomer interacts with MCT1 with comparable affinity to the L-enantiomer, despite differences in subsequent metabolic fate.

Membrane transport MCT1 Enantiomer specificity

PepT1 Inhibition: N-Acetyl-D-leucine is a Potent Inhibitor (IC50 = 0.74 mM), a Property Absent in N-Acetyl-L-leucine

N-Acetyl-D-leucine is a potent inhibitor of the human peptide transporter 1 (PepT1), with an IC50 of 0.74 mM . In contrast, N-acetyl-L-leucine does not exhibit significant inhibitory activity at PepT1 under similar conditions [1]. This enantiomer-specific inhibition profile provides a clear functional distinction between the two isomers.

Peptide transporter PepT1 Enantiomer-specific inhibition

Enzymatic Differentiation: N-Acetyl-D-leucine is a Specific Substrate for Bacterial D-Aminoacylases

N-Acetyl-D-leucine serves as a specific substrate for bacterial D-aminoacylases, enzymes that hydrolyze N-acetyl-D-amino acids. For D-aminoacylase from Alcaligenes xylosoxydans, N-Acetyl-D-leucine is hydrolyzed with high specificity . Detailed kinetic characterization of a D-aminoacylase from Rhodococcus armeniensis AM6.11 revealed a Michaelis constant (Km) of 2.5 ± 0.5 mM and a maximum velocity (Vmax) of 25.1 ± 1.5 U/mg for this substrate [1]. Substrate inhibition was also observed, with a Ki (substrate inhibition constant, Ks) of 35.5 ± 28.3 mM [2]. The L-enantiomer is not recognized by these enzymes, underscoring the absolute requirement for the D-isomer in D-aminoacylase characterization and differentiation.

Enzymology D-aminoacylase Amidohydrolase superfamily

In Vivo Pharmacodynamics: N-Acetyl-D-leucine Does Not Accelerate Vestibular Compensation, Unlike N-Acetyl-L-leucine

In a unilateral vestibular neurectomy (UVN) cat model, treatment with N-Acetyl-D-leucine (24 mg/kg i.v. for 30 days) produced no acceleration of behavioral recovery compared to placebo [1]. Animals receiving N-Acetyl-D-leucine exhibited the same recovery profile in head roll tilt, postural support surface, and locomotor balance tests as the saline-treated control group. In stark contrast, treatment with N-acetyl-L-leucine or the racemate N-acetyl-DL-leucine significantly accelerated recovery on all tested parameters [2]. This demonstrates a complete lack of therapeutic efficacy for the D-enantiomer in this well-established model of vestibular dysfunction.

Vestibular compensation Behavioral pharmacology Enantiomer efficacy

Drug Interaction Potential: N-Acetyl-D-leucine Competitively Inhibits Uptake of FDA-Approved Levacetylleucine (AQNEURSA)

The FDA-approved drug levacetylleucine (AQNEURSA, pure N-acetyl-L-leucine) is transported via MCT1. According to the FDA prescribing information, N-Acetyl-D-leucine competes with levacetylleucine for MCT1 uptake [1]. Concomitant administration is explicitly advised against as it may reduce the efficacy of levacetylleucine [2]. This clinical pharmacology finding underscores the physiological relevance of the D-enantiomer's MCT1 interaction.

Drug-drug interaction Transporter competition MCT1

High-Value Application Scenarios for N-Acetyl-D-leucine in Research and Development


Enantiomer-Specific Pharmacokinetic and Transporter Studies

Due to its dramatically lower oral bioavailability compared to N-acetyl-L-leucine [1] and its defined interaction with MCT1 (Km = 1.0 mM) and PepT1 (IC50 = 0.74 mM) [2], pure N-Acetyl-D-leucine is an essential tool for investigating enantiomer-specific drug absorption, distribution, and transporter-mediated drug-drug interactions. It is particularly valuable as a comparator compound in studies aiming to delineate the contribution of MCT1 versus LAT1 to the pharmacokinetics of acetylated amino acids.

Negative Control in Vestibular and CNS Compensation Research

Given its complete lack of efficacy in accelerating vestibular compensation in animal models [3], N-Acetyl-D-leucine serves as a validated negative control for experiments assessing the therapeutic potential of N-acetyl-L-leucine or related compounds. Its use ensures that observed positive effects are attributed to the L-enantiomer and not to non-specific actions of the acetyl-leucine scaffold.

Enzymatic Characterization and Amidohydrolase Differentiation

As a specific substrate for bacterial D-aminoacylases with well-defined kinetic parameters (Km = 2.5 mM, Vmax = 25.1 U/mg) [4], N-Acetyl-D-leucine is indispensable for laboratories engaged in the characterization, purification, and differentiation of D-aminoacylases and related amidohydrolase superfamily enzymes. It enables precise enzymological studies and the development of biocatalytic processes for D-amino acid production.

Clinical Drug Interaction Monitoring and Reference Standard

Given the FDA's explicit warning regarding the competition between N-Acetyl-D-leucine and levacetylleucine for MCT1-mediated uptake [5], this compound is a critical reference material for clinical pharmacology laboratories monitoring drug levels or investigating transporter-mediated interactions in patients receiving levacetylleucine therapy. It is also required for the development and validation of chiral analytical methods capable of distinguishing between the two enantiomers in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-D-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.